molecular formula C20H16ClN3O6 B2536819 2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one CAS No. 797779-16-9

2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

Cat. No. B2536819
CAS RN: 797779-16-9
M. Wt: 429.81
InChI Key: HKPFOOOCYPSNBT-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H16ClN3O6 and its molecular weight is 429.81. The purity is usually 95%.
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Scientific Research Applications

Nitration of Pyridines

The nitration process of related compounds, including 2-aryl-3-hydroxypyridines, involves the entry of a nitro group into the phenyl ring, as explored by Smirnov et al. (1970) in their research. This nitration technique can be applied to similar molecular structures, potentially including the compound (Smirnov, Kuz’min, Lezina, & Dyumaev, 1970).

Chromium(VI) Oxidation of Pyrimidines

The study by Meenakshisundaram et al. (2007) on the oxidation of 2-amino-4,6-diarylpyrimidines using chromium(VI) provides insights into the oxidation behavior of similar pyrimidine derivatives. This method might be applicable for the structural modification of the compound (Meenakshisundaram, Gopalakrishnan, Nagarajan, & Sarathi, 2007).

Antiviral Activity of Pyrimidine Derivatives

Hocková et al. (2003) investigated 2,4-diamino-6-hydroxypyrimidines substituted at various positions, revealing potential antiviral properties. This suggests that similar substitutions on the compound could lead to antiviral applications (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis of Pyrido[3,4-b]pyrazines

The synthesis of 1,2-dihydropyrido[3,4-b]pyrazines by Temple et al. (1982) demonstrates the potential for synthesizing complex structures related to the compound . These structures have shown significant anticancer activity (Temple, Wheeler, Elliott, Rose, Kussner, Comber, & Montgomery, 1982).

properties

IUPAC Name

2-[(Z)-2-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O6/c1-29-16-10-12(6-8-15(16)30-11-13-4-2-3-5-14(13)21)7-9-17-22-19(25)18(24(27)28)20(26)23-17/h2-10H,11H2,1H3,(H2,22,23,25,26)/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPFOOOCYPSNBT-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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